molecular formula C5H6N2O2 B1400793 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 852471-15-9

1-Acetyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1400793
CAS RN: 852471-15-9
M. Wt: 126.11 g/mol
InChI Key: QAYRLKNRVJVHDK-UHFFFAOYSA-N
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Description

“1-Acetyl-1,2-dihydro-3H-pyrazol-3-one” is an organic compound . It has a molecular formula of C5H6N2O2 and a molecular weight of 126.11300 .


Synthesis Analysis

The synthesis of “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one” can be achieved through several steps :


Molecular Structure Analysis

The molecular structure of “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one” consists of a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The compound exists predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents like CDCl3 or C6D6 .


Chemical Reactions Analysis

The compound exhibits prototropic tautomerism, a phenomenon where it can exist in two or more tautomeric forms that are in rapid equilibrium . This tautomerism is influenced by the solvent used .

Scientific Research Applications

Synthesis and Characterization

  • Solvent-Free Synthesis : 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives have been synthesized using a solvent-free microwave irradiation process. This method provides a yield of over 75% and is characterized by spectral data analysis (Thirunarayanan & Sekar, 2016).

  • Michael Additions : The compound is used in Michael additions with ethylenic and acetylenic carbonyl compounds, leading to various heterocyclic compounds such as carbazoles and pyrroles (Kawasaki et al., 1999).

  • Synthesis via Catalysis : Synthesis of N-acetyl pyrazoles, including 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives, has been achieved through cyclization cum acetylation using catalysts like SiO2-H2SO4 (Thirunarayanan & Sekar, 2014).

Biological Activities

  • Fungicidal and Insecticidal Activities : Certain derivatives of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one show significant fungicidal and insecticidal activities. This includes potential use in agricultural chemistry (Zhao et al., 2008).

  • Anticancer Activity : Some derivatives have shown promising in vitro cytotoxic activity against cancer cell lines. This indicates potential therapeutic applications in oncology (Ratković et al., 2016).

  • Enzyme Inhibition : Derivatives of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one have been studied for their inhibitory activity on enzymes like monoamine oxidase. This suggests potential applications in treating diseases related to enzyme dysregulation (Chimenti et al., 2004).

Chemical Properties and Reactions

  • Tautomerism Studies : Investigations into the tautomerism of N-substituted pyrazolones, including 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives, have been conducted. These studies are crucial for understanding the chemical behavior and stability of the compound (Arbačiauskienė et al., 2018).

  • Reaction with Acetic Anhydride : The reactivity of 1,2-diarylhydrazines with acetic anhydride, leading to 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives, demonstrates the compound's versatility in synthetic chemistry (Chiste et al., 1991).

Potential Applications

  • Agricultural Chemistry : Given its fungicidal and insecticidal properties, 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives have applications in developing new agricultural chemicals (Ega & Siddoju, 2017).

  • Pharmaceutical Development : The enzyme inhibition and anticancer properties of its derivatives make 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one a candidate for drug development (Dhaduk & Joshi, 2022).

Future Directions

Pyrazole derivatives, including “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new drugs using pyrazole has become important due to its broad range of chemical and biological properties . Therefore, future research may focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

properties

IUPAC Name

2-acetyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-4(8)7-3-2-5(9)6-7/h2-3H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYRLKNRVJVHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,2-dihydro-3H-pyrazol-3-one (4.50 g, 26.8 mmol), in pyridine (20.4 mL, 252 mmol) was heated to 95° C. then charged with a solution of acetic anhydride (5.10 mL, 54.0 mmol) in pyridine (9.64 mL, 119 mmol) over a 15 min period. The reaction was heated for an additional 1 h at 95° C. The reaction mixture was concentrated in vacuo resulting in a dark red oil which was triturated with MeOH and filtered resulting in the title compound as a light yellow solid. A 2nd crop of product was isolated from the mother liquors. 1H NMR (400 MHz, DMSO-d6): δ=2.48 (s, 3H) 6.00 (d, J=3.0 Hz, 1H), 8.12 (d, J=3.0 Hz, 1H), 10.95 (br. s., 1H). MS (ES+): m/z 127.23 (100) [MH+]. HPLC: tR=0.82 min (polar—5 min, ZQ3).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
9.64 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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